molecular formula C23H24N4O4 B2997604 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1171099-52-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide

货号: B2997604
CAS 编号: 1171099-52-7
分子量: 420.469
InChI 键: YSOPPWWDSINHDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide features a pyrazole core substituted with:

  • A methyl group at position 4.
  • A morpholine-4-carbonyl group at position 2.
  • An acetamide linker connecting the pyrazole to a 4-phenoxyphenyl moiety.

This structure combines a heterocyclic scaffold (pyrazole) with a morpholine-derived carbonyl group and a bulky aromatic substituent. The morpholine ring enhances solubility, while the 4-phenoxyphenyl group may influence binding to hydrophobic targets.

属性

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-17-15-21(23(29)26-11-13-30-14-12-26)25-27(17)16-22(28)24-18-7-9-20(10-8-18)31-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOPPWWDSINHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the morpholine-4-carbonyl group: This step might involve the reaction of the pyrazole intermediate with morpholine and a suitable carbonyl source.

    Attachment of the phenoxyphenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with a phenoxyphenyl halide.

    Acetylation: The final step could involve the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

化学反应分析

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Interference with signaling pathways, affecting cellular functions.

相似化合物的比较

Key Structural Variations

The following table highlights structural differences between the target compound and its closest analogs:

Compound Name (CAS) Pyrazole Substituents Acetamide Substituent Molecular Weight Key Features
Target Compound 5-methyl, 3-(morpholine-4-carbonyl) 4-phenoxyphenyl Not Provided Bulky aromatic group; potential for π-π interactions.
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide 5-cyclopropyl, 3-(morpholine-4-carbonyl) 2,3-dimethylphenyl 382.5 Cyclopropyl increases steric bulk; dimethylphenyl reduces hydrophobicity.
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride 5-methyl, 3-(morpholine-4-carbonyl) tert-butyl (hydrochloride salt) 344.84 Aliphatic tert-butyl group; salt form improves solubility.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide 5-methyl, 3-(morpholine-4-carbonyl) 2,3-dihydrobenzodioxin 386.4 Benzodioxin moiety enhances electron-rich character; potential for H-bonding.
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (M64) Benzimidazole core (non-pyrazole) 4-phenoxyphenyl Not Provided Biofilm inhibitor; nitro group increases electrophilicity.

Functional Implications

Substituent Effects on Bioactivity: The 4-phenoxyphenyl group in the target compound and M64 suggests a role in biofilm inhibition, possibly through hydrophobic interactions with bacterial targets. The cyclopropyl group in may enhance metabolic stability by resisting oxidative degradation. The tert-butyl group in improves solubility but may reduce membrane permeability due to its bulk.

Morpholine-4-Carbonyl Role :

  • Present in all analogs, this group likely acts as a hydrogen bond acceptor, enhancing target binding and solubility.

Heterocyclic Core Variations: Pyrazole analogs (target, ) vs.

生物活性

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that belongs to the pyrazole derivatives class. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a morpholine carbonyl group, and a phenoxyphenyl acetamide moiety. Its IUPAC name is 2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-phenoxyphenyl)acetamide, with a molecular formula of C23H24N4O4 and a molecular weight of 420.46 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Binding : It can bind to cell surface receptors, modulating signaling pathways that influence cell growth and survival.
  • Signal Transduction Interference : The compound may disrupt signaling pathways, leading to altered cellular functions and responses.

Biological Activity

Research indicates that 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide exhibits notable biological activities, including:

  • Antitumor Activity : Preliminary studies demonstrate that this compound has potential antitumor effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit the proliferation of liver cancer cells (SMMC-7721) with an IC50 value indicating significant potency .
  • Antimicrobial Properties : Some derivatives of acetamides have shown moderate activity against gram-positive bacteria. The presence of specific functional groups may enhance the antimicrobial efficacy of similar compounds .
  • Apoptosis Induction : In studies involving cancer cells, treatment with this compound resulted in increased apoptosis rates compared to control groups. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

Research Findings and Case Studies

A series of studies have evaluated the biological effects of this compound:

StudyCell LineIC50 (μM)Observations
SMMC-772127.2 ± 3.4Significant inhibition of cell growth; induced apoptosis at higher concentrations.
VariousN/ADemonstrated potential as an enzyme inhibitor in metabolic pathways.

Case Study: Antitumor Activity

In a controlled experiment, SMMC-7721 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis rates. At 14 μM concentration, apoptosis was observed in 63% of the treated cells compared to only 22% with standard chemotherapy (5-FU). This highlights the compound's potential as an alternative or adjunctive treatment in cancer therapy.

常见问题

Q. Table 1: Catalyst Comparison

CatalystTemperature (°C)Yield (%)Purity (%)
Pyridine/Zeolite1507895
DCM/DIEA254585

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions on pyrazole and acetamide moieties. For example, the morpholine carbonyl peak appears at ~170 ppm in 13C NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 463.2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (monoclinic P21/c system, unit cell parameters: a = 6.54 Å, b = 26.10 Å) .

Advanced: How to design SAR studies targeting pyrazole and acetamide modifications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenoxyphenyl ring. Assess antiproliferative activity via MTT assays .
  • Bioisosteric Replacement : Replace morpholine with piperazine; evaluate solubility and target binding using SPR .
  • Data Analysis : Use IC50 heatmaps to correlate substituent electronegativity with activity .

Advanced: What molecular docking strategies predict binding affinity with kinase targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., mGluR5, TNF-α) based on structural homology to known inhibitors .
  • Docking Software : Use AutoDock Vina with AMBER force fields. Set grid parameters to cover catalytic sites (e.g., 25 ų box).
  • Validation : Compare docking scores (ΔG ≤ -9 kcal/mol) with experimental IC50 values .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in mouse models) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Use HRMS to detect Phase I/II metabolites affecting in vivo efficacy .
  • Dose Adjustment : Optimize dosing regimens using allometric scaling from rodent models .

Basic: What parameters are monitored during stability studies?

Methodological Answer:

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and elevated temperatures (40–60°C) .
  • Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm.
  • Acceptance Criteria : ≥90% purity retention after 4 weeks at 25°C .

Advanced: Which computational methods predict environmental fate?

Methodological Answer:

  • QSAR Models : Use EPI Suite to estimate logP (2.8) and biodegradation potential (BIOWIN score ≤ 2.1) .
  • Molecular Dynamics : Simulate hydrolysis pathways under aqueous conditions (AMBER22, explicit solvent model) .
  • Ecotoxicology : Predict LC50 for aquatic organisms using ECOSAR v2.0 .

Notes

  • Contradictions Addressed : Varied biological activity data reconciled via metabolite profiling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。